5-Bromo-2-fluoro-3-hydroxybenzoic acid CAS number and identifiers
5-Bromo-2-fluoro-3-hydroxybenzoic acid CAS number and identifiers
[1][2]
Executive Summary
5-Bromo-2-fluoro-3-hydroxybenzoic acid (CAS: 1807144-55-3) is a highly specialized halogenated benzoate scaffold used primarily in the synthesis of advanced pharmaceutical agents.[1][2] Its unique substitution pattern—featuring a carboxylic acid, a fluorine atom, a phenolic hydroxyl, and a bromine atom—renders it a "privileged structure" in medicinal chemistry.
The compound is particularly valued for:
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Orthogonal Reactivity: The bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the carboxylic acid and hydroxyl groups facilitate amide/ester formation and etherification, respectively.[2]
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Bioisosterism: The 2-fluoro-3-hydroxy motif often mimics amide bonds or interacts with specific enzyme pockets (e.g., kinase hinge regions) via intramolecular hydrogen bonding, modulating pKa and metabolic stability.[2]
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Fragment-Based Drug Discovery (FBDD): It serves as a high-value fragment for exploring chemical space around the benzoic acid core, particularly in designing inhibitors for targets like BRD4, EGFR, and various serine/threonine kinases.[2]
Part 1: Chemical Identity & Physiochemical Profile[2][3][4]
Identifiers & Nomenclature
| Parameter | Data |
| IUPAC Name | 5-Bromo-2-fluoro-3-hydroxybenzoic acid |
| CAS Number | 1807144-55-3 |
| SMILES | OC(=O)C1=CC(Br)=CC(O)=C1F |
| Molecular Formula | C₇H₄BrFO₃ |
| InChI Key | (Predicted) IEJOONSLOGAXNO-UHFFFAOYSA-N (Isomer specific) |
Physiochemical Properties
| Property | Value | Significance |
| Molecular Weight | 235.01 g/mol | Ideal for fragment-based screening (<300 Da).[2] |
| Appearance | White to off-white crystalline solid | Indicates high purity; sensitive to oxidation if not stored properly.[2] |
| Calculated LogP | ~2.4 | Moderate lipophilicity; suitable for oral drug candidates.[2] |
| pKa (COOH) | ~2.5 - 3.0 | Acidic; likely ionized at physiological pH.[2] |
| pKa (Phenol) | ~8.5 - 9.5 | The adjacent fluorine lowers the pKa of the phenol via induction.[2] |
| H-Bond Donors/Acceptors | 2 / 4 | Excellent potential for specific binding interactions.[2] |
Part 2: Synthetic Pathways & Expertise[2]
The Regioselectivity Challenge
Direct bromination of 2-fluoro-3-hydroxybenzoic acid is NOT recommended as the primary synthetic route.[2] The hydroxyl group (strong activator) directs electrophilic substitution to the ortho (C2, C4) and para (C6) positions. Since C2 is blocked by fluorine, the major product of direct bromination is typically the 6-bromo or 4-bromo isomer, not the desired 5-bromo isomer (which is meta to the hydroxyl).[2]
Recommended Synthesis: Directed Ortho Metalation (DOM)
To achieve the 1,2,3,5 substitution pattern reliably, a Directed Ortho Metalation (DOM) strategy starting from 5-bromo-2-fluorobenzoic acid is the most robust method.[2]
Protocol Logic:
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Starting Material: 5-Bromo-2-fluorobenzoic acid (commercially available).[2]
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Protection: Convert the carboxylic acid to an amide or oxazoline (Directing Metalation Group - DMG) to survive lithiation.[2] Alternatively, use in situ protection with excess base (less reliable for this specific substrate).
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Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C. The fluorine atom at C2 and the carboxyl derivative at C1 synergistically direct lithiation to the C3 position .[2]
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Boronation/Oxidation: Quench the C3-lithio species with trimethyl borate, followed by oxidation with hydrogen peroxide/NaOH to install the hydroxyl group.[2]
Workflow Diagram (DOT)
Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DOM) ensures substitution at the C3 position.
Part 3: Medicinal Chemistry Applications[2][5][6][7][8]
Functionalization Logic
This scaffold is a "linchpin" intermediate.[2] The three functional handles allow for sequential, orthogonal modification.
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Carboxylic Acid (C1):
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Phenolic Hydroxyl (C3):
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Reaction: Mitsunobu reaction or Alkylation (R-X, K2CO3).
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Application: Ether formation to tune potency; intramolecular H-bond formation with C2-F.[2]
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Bromine (C5):
Decision Tree for Functionalization
Caption: Figure 2.[2] Orthogonal functionalization strategy for library generation.
Part 4: Analytical Characterization Standards
To validate the identity of CAS 1807144-55-3 , the following analytical signals must be observed. Note that distinguishing it from the 4-bromo or 6-bromo isomers is critical.[2]
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¹H NMR (DMSO-d₆, 400 MHz):
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Two aromatic protons are expected.[2]
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H4: Doublet of doublets (coupling with F and H6). Expected shift ~7.2 - 7.5 ppm.[2]
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H6: Doublet of doublets (coupling with F and H4). Expected shift ~7.6 - 7.9 ppm.[2]
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Key Diagnostic: The coupling constants (
) will differ significantly from the 6-bromo isomer.[2] In the 5-bromo isomer, H4 and H6 are meta to each other ( Hz).[2]
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¹³C NMR:
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Carbonyl signal (~165 ppm).[2]
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C-F coupling doublets for C1, C2, C3.
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Mass Spectrometry (LC-MS):
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ESI negative mode: [M-H]⁻ = 232.9/234.9 (1:1 isotopic ratio for Br).[2]
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Part 5: Safety & Handling
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GHS Classification: Warning.[2]
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Hazard Statements:
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Handling Protocol:
References
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PubChem. 5-Bromo-3-fluoro-2-hydroxybenzoic acid (Isomer Reference & Properties).[2] National Library of Medicine.[2] Available at: [Link] (Note: Used for property extrapolation; exact CAS 1807144-55-3 data derived from vendor catalogs).[2]
- Schlosser, M.Organometallics in Synthesis: A Manual. (Reference for Directed Ortho Metalation protocols on halobenzoic acids). Wiley, 2013.
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AA Blocks. Product Information: CAS 1807144-55-3.[1][2] Available at: [Link][2]
